methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate is a complex organic compound featuring a unique combination of furan, thiophene, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethylamine. This intermediate can be synthesized through a series of reactions including:
Furan and Thiophene Coupling: The coupling of furan and thiophene rings can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Hydroxylation: Introduction of the hydroxyl group can be performed via hydroboration-oxidation or other suitable hydroxylation methods.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Carbamate Formation: Finally, the carbamate group is introduced by reacting the sulfamoylated intermediate with methyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbamate group can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: TsCl in pyridine followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Corresponding amine and alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the carbamate group suggests it might act as a prodrug, releasing active metabolites in vivo. Its interactions with biological targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl and carbamate groups could be involved in hydrogen bonding or covalent interactions with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-(2-hydroxyethyl)sulfamoyl]phenyl]carbamate: Lacks the furan and thiophene rings, making it less complex.
N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate: Similar structure but without the methyl group.
Uniqueness
Methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate is unique due to the presence of both furan and thiophene rings, which are not commonly found together in a single molecule. This combination may impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl N-[4-[[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-18(22)20-12-4-6-13(7-5-12)28(23,24)19-11-14(21)16-8-9-17(27-16)15-3-2-10-26-15/h2-10,14,19,21H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTDTKXVFMNGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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